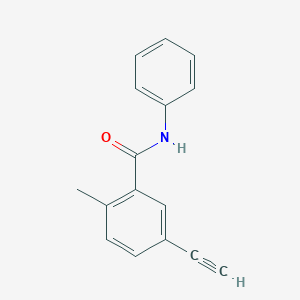

5-Ethynyl-2-methyl-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

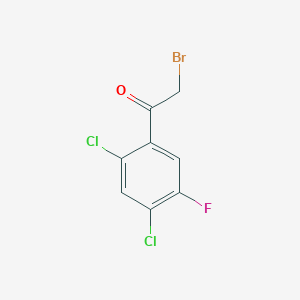

5-Ethynyl-2-methyl-N-phenylbenzamide is a chemical compound with the CAS Number: 2377032-41-0 . It has a molecular weight of 235.29 . It is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Ethynyl-2-methyl-N-phenylbenzamide is1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Ethynyl-2-methyl-N-phenylbenzamide is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Divergent Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches

Research by Mancuso et al. (2014) explored the use of 2-alkynylbenzamides, which are structurally related to 5-Ethynyl-2-methyl-N-phenylbenzamide, in divergent palladium iodide catalyzed oxidative carbonylation conditions. These conditions led to the formation of functionalized isoindolinone and isobenzofuranimine derivatives, depending on the nature of the external nucleophile and reaction conditions. This study highlights the versatility of alkynylbenzamides in synthetic organic chemistry, enabling the synthesis of complex molecules from relatively simple starting materials (Mancuso et al., 2014).

Synthesis and Characterization of Novel Aromatic Polyimides

Butt et al. (2005) discussed the synthesis and characterization of novel aromatic polyimides derived from diamines, including structures similar to 5-Ethynyl-2-methyl-N-phenylbenzamide. These polyimides exhibited high thermal stability and solubility in organic solvents, making them promising materials for high-performance applications. The study contributes to the development of new materials with potential use in electronics, aerospace, and other industries requiring materials that withstand extreme conditions (Butt et al., 2005).

Direct Synthesis of Quinazolines

Ohta et al. (2010) reported on the synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes, a process that involves N-phenylbenzamidines, closely related to 5-Ethynyl-2-methyl-N-phenylbenzamide. This novel synthesis method provides a pathway to quinazoline derivatives, which are of significant interest due to their therapeutic properties, demonstrating the role of similar compounds in medicinal chemistry (Ohta et al., 2010).

Synthesis and Anticancer Evaluation

Ravichandiran et al. (2019) conducted a study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Although not directly involving 5-Ethynyl-2-methyl-N-phenylbenzamide, this research underscores the ongoing efforts to design and synthesize new compounds with potential anticancer properties. Such studies are crucial for the development of novel therapeutic agents (Ravichandiran et al., 2019).

Photocatalytic Degradation of Organic Compounds

Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, a compound structurally distinct but relevant to discussions on environmental applications of photocatalysis. The study focused on the use of TiO2 and various adsorbent supports to enhance the rate of mineralization of organic pollutants. This research highlights the potential environmental applications of photocatalytic processes in degrading harmful organic compounds, demonstrating the interdisciplinary nature of chemical research (Torimoto et al., 1996).

Propriétés

IUPAC Name |

5-ethynyl-2-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-13-10-9-12(2)15(11-13)16(18)17-14-7-5-4-6-8-14/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQHAOJITDTDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methyl-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)

![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)